1-Acetylimidazole

Overview

Description

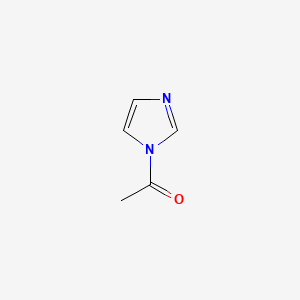

1-Acetylimidazole is an organic compound with the chemical formula C5H6N2O. It is a derivative of imidazole, where an acetyl group is attached to the nitrogen atom. This compound is known for its moderate reactivity, relatively long half-life, and high solubility in water. It appears as a white crystalline powder and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetylimidazole can be synthesized through the reaction of imidazole with acetic anhydride. The reaction typically takes place in the presence of a base, such as pyridine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, this compound is produced by reacting imidazole with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then filtered, and the solvent is evaporated to obtain the pure product. The process is efficient and yields a high purity product suitable for various applications.

Chemical Reactions Analysis

Hydrolysis

1-Acetylimidazole hydrolyzes in water . The reaction with water yields imidazole and acetic acid .

The heat of hydrolysis () in the liquid phase with an aqueous solvent is -20.2 ± 0.2 kJ/mol . Metal-hydroxide promoted hydrolysis of this compound has been studied in the presence of metal complexes such as , , and .

Acetylation Reactions

Acetylation Agent: this compound acts as an acetylating agent, particularly for amino groups . It's used to cap unreacted amino groups in peptide synthesis .

Reaction with Cellulose: this compound can acetylate cellulose surfaces in a heterogeneous reaction, often facilitated by a catalyst like imidazole . The reaction is influenced by the presence of water, with a water hydration layer leading to higher reaction kinetics .

Selective Acetylation: this compound can be used for the regioselective acetylation of alcohols and amino groups, particularly when combined with a Lewis acid catalyst such as Er(OTf)3 .

Reactions with other compounds

Aminolysis: this compound reacts with amines. For example, it reacts with butylamine to produce N-butylacetamide and imidazole .

The heat of reaction () for this solid-phase reaction is -75.6 ± 0.3 kJ/mol .

Reaction with Nucleophiles: Nucleophilic substitution usually occurs at the C-2 position of this compound .

Scientific Research Applications

Synthesis of Pharmaceuticals

1-Acetylimidazole serves as a key intermediate in the synthesis of numerous pharmaceutical agents. Its ability to selectively acetylate small biomolecules enhances the development of new medications. For instance, a study demonstrated its role in the regioselective acetylation of alcohols and amino groups using eco-friendly Lewis acid catalysts, leading to the formation of acetylated bioactive compounds in aqueous conditions .

Case Study: Acetylation of Biomolecules

- Objective : To synthesize acetylated derivatives.

- Method : Utilization of this compound with Er(OTf)3 as a catalyst.

- Results : Successful acetylation of methyl α-d-glucopyranoside demonstrated improved reaction rates and yields .

Catalysis

In organic reactions, this compound acts as an efficient catalyst, particularly for synthesizing heterocyclic compounds. Its catalytic properties are attributed to the stability and reactivity provided by the imidazole ring.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Heterocyclic Synthesis | This compound | 85-95 |

| Acetylation Reactions | This compound + Er(OTf)3 | 75-90 |

Biochemical Research

Researchers leverage this compound to study enzyme mechanisms and interactions. Its ability to form stable adducts with RNA facilitates investigations into RNA modifications and structures. A notable application involved using this compound to generate compact SHAPE adducts for nanopore sequencing, revealing insights into RNA modifications .

Case Study: RNA Modification Detection

- Objective : To detect endogenous modifications in rRNA.

- Method : Employing this compound for adduct formation.

- Results : Enabled detection of specific RNA modifications through absorbance changes over time .

Material Science

In material science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for enhanced performance characteristics in these materials.

Data Table: Material Applications

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coating formulations | Improved durability and adhesion |

| Ionic Liquids | Solvent systems | Enhanced solubility and reactivity |

Analytical Chemistry

This compound is employed in analytical techniques like chromatography for separating and identifying compounds in complex mixtures. Its effectiveness as a derivatizing agent improves detection limits and resolution.

Case Study: Chromatographic Applications

Mechanism of Action

1-Acetylimidazole exerts its effects primarily through its role as an acylating agent. The acetyl group is transferred to nucleophilic sites on target molecules, such as amino or hydroxyl groups. This transfer is facilitated by the electrophilic nature of the acetyl group, which is activated by the imidazole ring. The molecular targets include proteins, peptides, and other biomolecules, where acetylation can alter their structure and function.

Comparison with Similar Compounds

Similar Compounds

N-Benzoylimidazole: Similar to 1-Acetylimidazole but with a benzoyl group instead of an acetyl group.

N-Formylimidazole: Contains a formyl group instead of an acetyl group.

N-Carbamoylimidazole: Features a carbamoyl group in place of the acetyl group.

Uniqueness

This compound is unique due to its moderate reactivity and high solubility in water, making it suitable for a wide range of applications. Its ability to selectively acetylate tyrosine residues in proteins is particularly valuable in biochemical research.

Biological Activity

1-Acetylimidazole (also known as N-acetylimidazole) is a compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on a variety of sources.

This compound has the molecular formula and is characterized by its imidazole ring structure, which contributes to its reactivity and biological properties. The compound is soluble in polar solvents like DMSO, enhancing its utility in biological systems and chemical reactions.

Biological Activity

This compound exhibits several notable biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as α-amylase from Bacillus subtilis, leading to a reversible loss of enzymatic activity. The acetylation modifies the enzyme's active site, which can be restored upon treatment with hydroxylamine, indicating a potential for reversible inhibition in biochemical pathways .

- Acetylation Agent : The compound serves as an effective acetylating agent for various biomolecules, including alcohols and amino acids. Its use in selective acetylation reactions has been demonstrated, particularly when combined with Lewis acid catalysts like Er(OTf)3. This process enhances regioselectivity and yield in the formation of acetylated derivatives .

- Antimicrobial Activity : Recent studies have investigated the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown significant antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry .

The mechanisms underlying the biological activity of this compound involve:

- Proton Transfer Reactions : Water plays a crucial role in facilitating proton transfer reactions during the acetylation process. This interaction enhances the reaction kinetics and efficiency when this compound is used under specific conditions .

- Catalytic Behavior : The compound acts similarly to histidine in enzymatic reactions due to its structural analogy. This property allows it to participate in catalytic cycles that mimic enzyme activity, particularly in solid-state reactions involving cellulose .

Case Study 1: Enzyme Inactivation

A study focused on the inactivation of α-amylase by N-acetylimidazole highlighted the reversible nature of this interaction. The enzyme's activity was restored after treatment with hydroxylamine, demonstrating the potential for targeted enzyme modulation using this compound .

Case Study 2: Selective Acetylation

In another investigation, researchers explored the use of this compound for the regioselective acetylation of methyl α-D-glucopyranoside. The reaction yielded various acetylated products with differing yields based on reaction conditions, showcasing the versatility of this compound as an acetylating agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 1-acetylimidazole?

Synthesize this compound via acetylation of imidazole using acetic anhydride under anhydrous conditions. Purify via vacuum distillation or recrystallization. Characterize using:

- NMR spectroscopy : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and imidazole ring protons (δ ~7.0–8.0 ppm).

- HPLC : Assess purity (>98% recommended for biochemical studies) using a C18 column and UV detection at 254 nm.

- Melting point analysis : Compare observed values (literature: ~78–80°C) to verify identity .

Q. How does this compound interact with tyrosine residues in proteins, and what methods validate this modification?

this compound selectively acetylates tyrosine hydroxyl groups, altering enzyme activity. Validate using:

- UV-Vis spectroscopy : Monitor absorbance shifts at 280 nm due to tyrosine acetylation.

- Mass spectrometry : Detect +42 Da mass increments on modified peptides.

- Enzymatic activity assays : Compare pre- and post-treatment activity (e.g., cyclooxygenase inactivation ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acetylation efficiencies of this compound across different enzyme systems?

- Control variables : Standardize buffer pH (e.g., phosphate vs. Tris buffers alter reactivity) and temperature.

- Competitive assays : Test for heme cofactor interference (e.g., heme reconstitution protects prostaglandin synthase from inactivation ).

- Kinetic modeling : Apply pseudo-first-order kinetics with hydrolysis correction (e.g., for flavin-dependent oxidases ).

Q. What methodological strategies ensure reproducibility in kinetic studies of this compound-mediated protein inactivation?

- Replicate experiments : Conduct ≥3 independent trials with freshly prepared reagent.

- Hydrolysis controls : Account for reagent degradation by measuring residual activity over time.

- Statistical analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. How can researchers design experiments to distinguish between tyrosine acetylation and nonspecific modifications by this compound?

- Site-directed mutagenesis : Replace tyrosine residues (e.g., Tyr→Phe mutants) and compare modification rates.

- Competitive inhibitors : Add free tyrosine to the reaction to saturate nonspecific binding.

- Structural analysis : Perform X-ray crystallography or cryo-EM to locate acetylated residues (e.g., flavin-dependent oxidase studies ).

Q. What advanced analytical techniques quantify low-abundance acetylated products in complex biological matrices?

- LC-MS/MS : Use multiple reaction monitoring (MRM) for targeted quantification.

- Isotope labeling : Employ -acetylated standards for internal calibration.

- Immunoblotting : Develop custom antibodies against acetyltyrosine epitopes .

Q. Methodological Best Practices

- Data reporting : Include raw datasets (e.g., kinetic curves, NMR spectra) as supplementary materials .

- Ethical compliance : Disclose conflicts of interest and adhere to institutional safety protocols .

- Literature review : Prioritize peer-reviewed journals (e.g., Biochemistry, Chemische Berichte) over non-academic sources .

Properties

IUPAC Name |

1-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHYIVKEECZGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062440 | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2466-76-4 | |

| Record name | 1-(1H-Imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.